(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide
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Overview
Description
(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, a methoxyphenyl group, and a furan ring substituted with a methylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction.
Formation of the acrylamide moiety: The acrylamide moiety can be formed through a condensation reaction between an amine and an acrylate derivative.
Substitution with the methoxyphenyl group: The methoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The cyano group and the furan ring are likely to play key roles in its binding affinity and specificity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide: can be compared with other acrylamide derivatives, such as:
Uniqueness
The presence of both the cyano group and the methylcyclopropyl-substituted furan ring makes this compound unique. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-9-15(12)17-8-7-14(24-17)10-13(11-20)19(22)21-16-5-3-4-6-18(16)23-2/h3-8,10,12,15H,9H2,1-2H3,(H,21,22)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFXPTWLNORZHH-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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